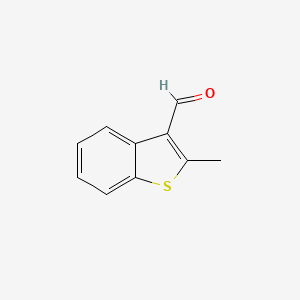

2-Methyl-1-benzothiophene-3-carbaldehyde

Descripción

Contextualization of Benzothiophene (B83047) Derivatives in Synthetic Chemistry

The benzothiophene scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in medicinal chemistry and materials science. nih.govresearchgate.netrsc.org Benzothiophene and its derivatives occur naturally in petroleum-related deposits like lignite (B1179625) tar. wikipedia.org In synthetic chemistry, these compounds are highly valued due to their wide range of biological activities. nih.govrsc.org

The structural versatility of the benzothiophene nucleus allows for the synthesis of compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, antifungal, and antidiabetic activities. nih.govrsc.org Notable pharmaceutical drugs containing the benzothiophene core include raloxifene (B1678788) (an estrogen receptor modulator), zileuton (B1683628) (an asthma medication), and sertaconazole (B158924) (an antifungal agent). wikipedia.org Beyond medicine, benzothiophene derivatives are used in the manufacturing of dyes, such as thioindigo, and are integral to the development of advanced materials. researchgate.netwikipedia.org

The synthesis of the benzothiophene ring system has been a subject of extensive research, leading to a variety of methods for its construction. organic-chemistry.orgchemicalbook.com These strategies often involve the cyclization of appropriately substituted aromatic precursors. chemicalbook.comacs.org

| Synthetic Strategy | Description | Reference |

|---|---|---|

| Transition Metal-Catalyzed Reactions | Palladium or rhodium-catalyzed coupling and cyclization reactions are employed to construct the fused ring system. nih.govresearchgate.net | nih.govresearchgate.net |

| Electrophilic Cyclization | Intramolecular cyclization of precursors like aryl sulfides or o-alkynyl thioanisoles. rsc.orgorganic-chemistry.org | rsc.orgorganic-chemistry.org |

| Radical-Promoted Heterocyclodehydration | Conversion of 1-(2-mercaptophenyl)-2-yn-1-ols into benzothiophene derivatives using a radical initiator. acs.org | acs.org |

| Thiolation Annulation | Copper-catalyzed reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide. wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |

Significance of Formyl Functionalization in Heterocyclic Systems

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic chemistry that converts a compound into an aldehyde. wikipedia.org In heterocyclic chemistry, the formyl group is a particularly valuable functional handle because of its versatile reactivity. researchgate.net The aldehyde moiety can undergo a wide array of chemical transformations, including nucleophilic addition, oxidation to the corresponding carboxylic acid, and condensation reactions with amines or alcohols to form imines and acetals, respectively. smolecule.com

This reactivity makes formylated heterocycles, such as 2-Methyl-1-benzothiophene-3-carbaldehyde, key building blocks for constructing more complex molecular architectures. chemimpex.comsmolecule.com The presence of the α,β-unsaturated carbonyl system in certain formylated heterocycles provides further opportunities for synthetic elaboration. researchgate.net Various named reactions are employed for the formylation of aromatic and heterocyclic compounds, including the Vilsmeier-Haack, Gattermann-Koch, and Duff reactions, each suited to different substrate requirements. wikipedia.orgresearchgate.net The strategic placement of a formyl group on a heterocyclic core is a common and effective approach to enable the diversification of molecular scaffolds in the development of new functional materials and biologically active compounds. chemimpex.comsmolecule.com

Historical Development of Research on this compound and Related Scaffolds

Research into the benzothiophene ring system dates back to at least the mid-20th century, with a key paper on its catalytic synthesis published in 1947. acs.org Early work focused on isolating these compounds from natural sources like coal tar and developing fundamental methods for their synthesis. wikipedia.org The related, less stable isomer, benzo[c]thiophene, saw its first derivative synthesized in 1922, although its structure was not correctly identified until 1937. chemicalbook.com

The development of synthetic methodologies for the core benzothiophene structure has evolved significantly over the decades. organic-chemistry.orgchemicalbook.com Early syntheses often required harsh conditions, while modern approaches utilize sophisticated transition-metal catalysis and milder reagents, allowing for greater functional group tolerance and regioselectivity. nih.govorganic-chemistry.org This progression has made a wide variety of substituted benzothiophenes, including this compound, more accessible for research and development. The availability of this specific carbaldehyde as a building block is a direct result of the broader advancements in heterocyclic synthesis, particularly formylation techniques and methods for constructing the benzothiophene core. chemimpex.comsmolecule.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Currently, this compound is primarily utilized as a versatile building block in organic synthesis. chemimpex.com Its applications are found in the development of new pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com Researchers also explore its potential in material science, particularly for creating conductive polymers and organic electronics. chemimpex.comsmolecule.com The compound's utility stems from the reactivity of its aldehyde group, which allows for the construction of more elaborate molecules. smolecule.com For example, related 3-amino-2-formyl benzothiophene derivatives have been used in domino reactions to synthesize novel fused heterocyclic systems with potential therapeutic applications. nih.gov

Despite its use as a synthetic intermediate, there are notable knowledge gaps concerning the compound itself. A comprehensive characterization of the specific biological activities of this compound is not widely documented. smolecule.com Future research could focus on exploring its potential therapeutic properties directly, rather than solely as a precursor. smolecule.com Furthermore, while its potential in materials science is acknowledged, more extensive investigation is needed to fully understand and exploit its electronic and optical properties for the development of new functional materials. smolecule.com The development of more efficient and scalable synthetic routes to the compound also remains an area of interest for further study. smolecule.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAUIGNXYBQHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396264 | |

| Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30446-99-2 | |

| Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1 Benzothiophene 3 Carbaldehyde

Classical Synthetic Approaches to 2-Methyl-1-benzothiophene-3-carbaldehyde

Classical methods for the synthesis of this compound primarily involve two main strategies: the direct formylation of a pre-existing 2-methyl-1-benzothiophene core and multi-step sequences where the benzothiophene (B83047) ring is constructed as an integral part of the synthesis.

Strategies Involving Formylation of Benzothiophene Precursors

The most direct classical route to this compound is through the electrophilic formylation of 2-methyl-1-benzothiophene. The Vilsmeier-Haack reaction stands as a cornerstone for this transformation. ijpcbs.comwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org

The benzothiophene ring system is electron-rich, making it susceptible to electrophilic attack. In the case of 2-methyl-1-benzothiophene, the methyl group at the C-2 position acts as an electron-donating group, thereby activating the heterocyclic ring towards electrophilic substitution. libretexts.orglibretexts.org This activating effect, coupled with the inherent reactivity of the C-3 position in the benzothiophene nucleus, directs the formylation to occur predominantly at the C-3 position, yielding the desired this compound. libretexts.orglibretexts.org

The general mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich C-3 position of 2-methyl-1-benzothiophene to form a sigma complex. Subsequent elimination of a proton and hydrolysis of the resulting iminium salt affords the final aldehyde product.

| Reagents | Conditions | Product | Yield |

| 2-Methyl-1-benzothiophene, POCl₃, DMF | Varies | This compound | Generally Good |

Multi-step Syntheses Incorporating Benzothiophene Ring Formation

An alternative classical strategy involves the construction of the 2-methyl-1-benzothiophene ring system with the C-3 aldehyde or a precursor group already in place. These multi-step syntheses offer flexibility in accessing a variety of substituted benzothiophenes. While specific examples leading directly to this compound are not extensively documented in readily available literature, established benzothiophene syntheses can be adapted for this purpose.

One such adaptable method is the reaction of a suitably substituted thiophenol with an appropriate three-carbon aldehyde or ketone derivative bearing a leaving group. For instance, a reaction between a thiophenol and a β-chlorocrotonaldehyde derivative could, in principle, lead to the desired benzothiophene skeleton after cyclization.

Another potential, though less direct, multi-step approach could involve the Gewald reaction, which is a versatile method for synthesizing polysubstituted 2-aminothiophenes. derpharmachemica.comwikipedia.orgorganic-chemistry.org While the standard Gewald reaction yields a 2-amino group, this functional group could potentially be removed or transformed in subsequent steps, and the substitution pattern could be designed to ultimately afford the target molecule. However, this would likely involve a more convoluted synthetic sequence.

Similarly, the Fiesselmann thiophene (B33073) synthesis provides a route to substituted thiophenes, but its application to the direct synthesis of this compound is not straightforward and would require significant modification of the starting materials. wikipedia.orgresearchgate.netresearchgate.net

Modern and Sustainable Synthetic Routes to this compound

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for the construction of complex molecules with high atom economy and functional group tolerance.

Transition Metal-Catalyzed Syntheses

While specific, well-established protocols for the direct transition metal-catalyzed synthesis of this compound are still emerging, the principles of transition metal catalysis offer promising avenues for its construction. These methods can be conceptually divided based on the metal catalyst employed.

Palladium catalysis is a versatile tool in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed formylation of 2-methyl-1-benzothiophene at the C-3 position is not a commonly reported transformation, palladium-catalyzed cross-coupling reactions could be employed in a multi-step synthesis. For example, a 3-halo-2-methyl-1-benzothiophene could potentially undergo a palladium-catalyzed formylation reaction, or a Stille or Suzuki coupling with a formyl-equivalent synthon.

Catalytic systems based on other transition metals such as rhodium and copper are also being explored for the synthesis of benzothiophene derivatives. These metals can catalyze a variety of transformations, including C-H activation/functionalization and cyclization reactions. A hypothetical modern approach could involve a rhodium or copper-catalyzed annulation of a substituted alkyne with a thiophenol derivative, designed to directly install the methyl and formyl groups in the desired positions. However, specific examples of such reactions leading to this compound are not yet prevalent in the scientific literature.

The continued development of novel catalytic systems is expected to provide more direct and sustainable routes to this and other important heterocyclic compounds in the future.

Organocatalytic Approaches

The application of organocatalysis to the direct formylation of heteroaromatic compounds is an emerging area of interest, although specific examples for this compound are not extensively documented in the literature. Conceptually, an organocatalytic approach could offer a metal-free alternative to traditional methods. Such a strategy might involve the activation of a formylating agent by an organic catalyst, enhancing its electrophilicity. For instance, certain chiral amines or phosphines could potentially activate formylating agents or direct the formylation to a specific position on the benzothiophene ring, although this remains a speculative area for this particular substrate.

Photochemical and Electrochemical Synthesis Strategies

Photochemical Synthesis: Photochemical methods for the synthesis of benzothiophene derivatives are known, but direct photochemical formylation of 2-methyl-1-benzothiophene is not a commonly reported strategy. researchgate.netrsc.org One documented photochemical approach involves the conversion of corresponding anilides to quinolones through a dehydrohalogenation reaction under UV irradiation, which is a modification of a pre-existing benzothiophene scaffold rather than its initial formylation. malayajournal.org The direct introduction of a formyl group onto the benzothiophene ring using photochemical means would likely involve the generation of a formyl radical or a related reactive species under irradiation, which would then attack the electron-rich heterocycle. However, controlling the regioselectivity of such a radical reaction could be challenging.

Electrochemical Synthesis: Electrochemical methods provide a green and efficient alternative for the synthesis of various organic compounds, including benzothiophene derivatives. xmu.edu.cnuniroma1.it These methods can generate reactive intermediates under mild conditions without the need for chemical reagents. While the direct electrochemical formylation of 2-methyl-1-benzothiophene is not well-documented, the principles of electrosynthesis can be applied. An electrochemical approach could involve the anodic oxidation of a suitable formyl precursor to generate an electrophilic formylating species. Alternatively, the benzothiophene itself could be oxidized at the anode to a radical cation, which would then react with a formylating agent. A paired electrolysis system, where both anodic and cathodic reactions contribute to the synthesis, could also be envisioned. xmu.edu.cn For instance, the electrochemical reduction of a diazonium salt derived from an o-methylthioaniline precursor at the cathode can generate an aryl radical that participates in cyclization to form the benzothiophene ring. xmu.edu.cn

| Strategy | Description | Potential Advantages |

| Photochemical | Utilizes light energy to initiate the formylation reaction, possibly through radical intermediates. | Can be performed at ambient temperatures; avoids harsh chemical reagents. |

| Electrochemical | Employs an electric current to drive the formylation, potentially through oxidation of the substrate or a formyl precursor. | High efficiency; mild reaction conditions; environmentally friendly. |

Green Chemistry Principles in this compound Synthesis

In line with the principles of green chemistry, efforts are being directed towards developing more sustainable synthetic routes for valuable chemical intermediates.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by minimizing waste and reducing the environmental impact associated with solvent use. rsc.org Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to drive chemical reactions, is a prime example of a solvent-free technique. rsc.org While specific literature on the mechanochemical synthesis of this compound is scarce, the Vilsmeier-Haack reaction has been performed under solvent-free or near solvent-free conditions for other substrates. This suggests the potential for adapting this approach for the formylation of 2-methyl-1-benzothiophene, possibly by grinding the solid substrate with a solid formylating agent precursor.

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | 60 | 2 hours | 65 | nih.gov |

| Microwave Irradiation | 60 | 10 minutes | 83 | nih.gov |

Table comparing conventional and microwave-assisted synthesis for a related pyrazole-4-carbaldehyde.

As a solvent-free technique, mechanochemistry offers a highly sustainable route for chemical synthesis. rsc.org This method involves the use of mechanical force, such as ball milling, to induce chemical reactions. The energy input from milling can break and form chemical bonds, often leading to high yields of the desired product without the need for a solvent. The application of mechanochemistry to the synthesis of benzothiophene derivatives is a developing field. It is plausible that the formylation of 2-methyl-1-benzothiophene could be achieved by milling the substrate with the components of the Vilsmeier-Haack reagent. This would not only eliminate the need for a solvent but could also potentially lead to different reaction pathways and selectivities compared to solution-phase synthesis.

Chemo- and Regioselectivity in the Synthesis of this compound

The chemo- and regioselectivity of the formylation of 2-methyl-1-benzothiophene are critical aspects of its synthesis. The benzothiophene ring system is electron-rich, making it susceptible to electrophilic substitution. The position of substitution is directed by the heteroatom and any existing substituents on the ring.

In the case of 2-methyl-1-benzothiophene, the sulfur atom is an ortho-, para-director, and the methyl group at the 2-position is also an ortho-, para-director. The most electron-rich position and the site of preferential electrophilic attack is the 3-position. This is due to the strong activating and directing effect of the sulfur atom, which stabilizes the cationic intermediate formed upon attack at this position. Therefore, electrophilic formylation reactions, such as the Vilsmeier-Haack reaction, on 2-methyl-1-benzothiophene are highly regioselective, yielding this compound as the major, if not exclusive, product. uniroma1.it

Purification and Isolation Techniques for this compound

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and by-products. The typical work-up involves quenching the reaction mixture, followed by extraction with an organic solvent. The organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is then subjected to further purification techniques.

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. For this compound, which is a pale yellow crystalline powder, a suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. This allows for the formation of pure crystals upon cooling, leaving impurities dissolved in the mother liquor.

Column Chromatography: Column chromatography is a versatile technique for separating and purifying compounds from a mixture. For the purification of this compound, a silica (B1680970) gel column is typically employed. The choice of eluent (solvent system) is critical for achieving good separation. A common strategy is to start with a non-polar solvent, such as hexane (B92381), and gradually increase the polarity by adding a more polar solvent, like ethyl acetate (B1210297). rsc.org The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product.

Characterization: The purity and identity of the isolated this compound are confirmed through various analytical techniques.

Melting Point: A sharp melting point range of 96-98 °C is indicative of a pure compound.

Spectroscopy:

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the carbonyl group (C=O) of the aldehyde, typically in the range of 1660-1770 cm⁻¹. libretexts.org Aromatic C-H and C=C stretching vibrations would also be present. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would reveal characteristic signals for the aldehyde proton (CHO) in the downfield region, typically around 10 δ. libretexts.org Signals for the aromatic protons and the methyl group protons would also be observed in their respective expected regions.

¹³C NMR spectroscopy would show a distinctive resonance for the carbonyl carbon of the aldehyde in the range of 190-215 δ. libretexts.org Resonances for the aromatic and methyl carbons would also be present.

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 96 - 98 °C |

| Expected IR Absorptions (cm⁻¹) | |

| C=O Stretch (Aldehyde) | ~1660-1770 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aromatic C=C Stretch | ~1400-1600 |

| Expected ¹H NMR Chemical Shifts (δ, ppm) | |

| Aldehyde Proton (CHO) | ~9.5-10.5 |

| Aromatic Protons | ~7.0-8.5 |

| Methyl Protons (CH₃) | ~2.0-2.5 |

| Expected ¹³C NMR Chemical Shifts (δ, ppm) | |

| Carbonyl Carbon (C=O) | ~190-215 |

| Aromatic Carbons | ~120-150 |

| Methyl Carbon (CH₃) | ~15-25 |

Chemical Transformations and Reactivity of 2 Methyl 1 Benzothiophene 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group in 2-Methyl-1-benzothiophene-3-carbaldehyde

The aldehyde group (-CHO) attached to the 3-position of the 2-methyl-1-benzothiophene core is an electrophilic center, readily attacked by nucleophiles. Its reactivity is influenced by the electron-donating nature of the benzothiophene (B83047) ring system.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. smolecule.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated or undergo further reaction.

Reactions with carbon-based nucleophiles are fundamental for forming new carbon-carbon bonds. Key examples include the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), typically catalyzed by a weak base. While specific studies on this compound are not prevalent, the reaction is well-documented for similar heterocyclic aldehydes. For instance, the base-catalyzed condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile proceeds to form (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. nih.gov Similarly, various benzaldehyde (B42025) derivatives react with malononitrile in the presence of a piperidine (B6355638) catalyst to yield corresponding acrylonitrile (B1666552) derivatives. researchgate.net Based on these precedents, this compound is expected to react with active methylene compounds like malononitrile to form a condensed product, 2-((2-methyl-1-benzothiophen-3-yl)methylene)malononitrile.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphorus ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This reaction is highly general and works for a wide range of aldehydes. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgwikipedia.org It is anticipated that this compound would react with various Wittig reagents to produce the corresponding 3-vinyl-2-methyl-1-benzothiophene derivatives. The stereochemistry of the resulting alkene (E or Z) would depend on the stability of the ylide used. organic-chemistry.orgwikipedia.org

| Nucleophile Type | Reagent Example | Expected Product with this compound |

| Active Methylene | Malononitrile | 2-((2-Methyl-1-benzothiophen-3-yl)methylene)malononitrile |

| Phosphorus Ylide | Methyltriphenylphosphonium (B96628) bromide | 3-Isopropenyl-2-methyl-1-benzothiophene |

The aldehyde group readily reacts with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond (C=N), such as imines (Schiff bases), oximes, and hydrazones.

Imines (Schiff Bases): The reaction of an aldehyde with a primary amine, often under acid catalysis, yields an imine and water. nih.gov This condensation is a reversible process. It is expected that this compound would react with primary amines like aniline (B41778) in a typical condensation reaction to form the corresponding N-aryl imine.

Oximes: Aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form oximes. mdpi.com This reaction is a reliable method for the characterization of aldehydes. mdpi.com The reaction of this compound with hydroxylamine hydrochloride in the presence of a base is predicted to yield this compound oxime.

Hydrazones: Hydrazones are formed through the condensation of an aldehyde with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine). These reactions are well-established for benzothiophene scaffolds. For example, various substituted benzothiophene-2-carboxylic hydrazides react with aldehydes to form acylhydrazones. nih.gov In a related transformation, 3-amino-1-benzothiophene-2-carbaldehyde reacts with different hydrazine derivatives to furnish the corresponding hydrazone products in high yields. Based on this reactivity, this compound would readily condense with hydrazines to form the respective hydrazone derivatives.

| Nucleophile | Reagent | Product Type |

| Primary Amine | Aniline | Imine (Schiff Base) |

| Hydroxylamine | Hydroxylamine hydrochloride | Oxime |

| Hydrazine | Phenylhydrazine | Hydrazone |

Alcohols act as oxygen nucleophiles, reacting with aldehydes to form hemiacetals and acetals. These reactions are typically acid-catalyzed.

Acetal (B89532) Formation: In the presence of an acid catalyst and an excess of an alcohol, aldehydes are converted to acetals, which are geminal di-ethers. This reaction proceeds through a hemiacetal intermediate. Acetals are stable under neutral or basic conditions but are readily hydrolyzed back to the aldehyde in aqueous acid. This reactivity makes them useful as protecting groups for the aldehyde functionality during multi-step syntheses. It is expected that this compound will react with diols such as ethylene (B1197577) glycol under acidic conditions to form the corresponding cyclic acetal.

Oxidation and Reduction Reactions

The aldehyde group is readily oxidized to a carboxylic acid and can be reduced to a primary alcohol.

The oxidation of aldehydes to carboxylic acids is a common and important transformation in organic synthesis. mdpi.comorganic-chemistry.org A variety of oxidizing agents can accomplish this conversion. While literature on the direct oxidation of this compound is scarce, related transformations are well-known. For instance, the oxidation of benzo[b]thiophen-2-ylmethanol is a known route to the corresponding aldehyde, indicating the stability of the ring system to oxidative conditions. researchgate.net Furthermore, methods for synthesizing 1-benzothiophene-3-carboxylic acid derivatives have been developed, although often via routes other than aldehyde oxidation. nih.govresearchgate.netacs.org

Common oxidizing agents like potassium permanganate, chromium-based reagents, or milder reagents like silver oxide (in the Tollens' test) are effective for converting aromatic aldehydes to carboxylic acids. mdpi.comorganic-chemistry.org The application of such reagents to this compound is expected to selectively oxidize the aldehyde moiety without affecting the benzothiophene ring or the methyl group, yielding 2-methyl-1-benzothiophene-3-carboxylic acid.

| Oxidizing Agent | Typical Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution, heat | 2-Methyl-1-benzothiophene-3-carboxylic acid |

| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) | 2-Methyl-1-benzothiophene-3-carboxylic acid |

| Hydrogen Peroxide (H₂O₂) | Catalytic, e.g., with VO(acac)₂ | 2-Methyl-1-benzothiophene-3-carboxylic acid |

Condensation Reactions Involving the Formyl Group

The formyl group of this compound readily participates in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in extending the carbon skeleton and synthesizing more complex molecules.

One of the most common types of condensation reactions is the reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst (e.g., piperidine or sodium ethoxide). This Knoevenagel-type condensation yields a new α,β-unsaturated system. For example, the reaction with malononitrile would produce (2-(2-methyl-1-benzothiophen-3-yl)methylene)malononitrile.

Another important class of condensation reactions is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. This reaction is highly versatile as the structure of the resulting alkene can be controlled by the choice of the ylide. For instance, reaction with methyltriphenylphosphonium bromide in the presence of a strong base would yield 3-(prop-1-en-2-yl)-2-methyl-1-benzothiophene.

Table 2: Condensation Reactions

| Reaction Type | Reactant | Product |

|---|---|---|

| Knoevenagel Condensation | Malononitrile | (2-(2-methyl-1-benzothiophen-3-yl)methylene)malononitrile |

| Wittig Reaction | Methyltriphenylphosphonium bromide | 3-(Prop-1-en-2-yl)-2-methyl-1-benzothiophene |

Reactions Involving the Benzothiophene Heterocycle of this compound

Electrophilic Aromatic Substitution on the Benzothiophene Ring

The benzothiophene ring system is susceptible to electrophilic aromatic substitution. The electron-donating nature of the sulfur atom and the methyl group, combined with the electron-withdrawing effect of the formyl group, influences the position of substitution on the benzene (B151609) ring. The formyl group is a deactivating group and a meta-director for electrophilic substitution on the thiophene (B33073) ring, but its influence on the fused benzene ring is more complex. Quantum chemical studies on the similar 3-acetyl-2-methylbenzo[b]thiophene have shown that electrophilic substitution, such as acylation, predominantly occurs at the 4- and 6-positions of the benzene ring. sci-hub.se This suggests that the 4- and 6-positions are the most activated sites for electrophilic attack.

Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using halogens in the presence of a Lewis acid). For this compound, nitration would be expected to yield a mixture of 2-methyl-4-nitro-1-benzothiophene-3-carbaldehyde and 2-methyl-6-nitro-1-benzothiophene-3-carbaldehyde.

Table 3: Electrophilic Aromatic Substitution

| Reaction | Expected Major Products |

|---|---|

| Nitration (HNO₃, H₂SO₄) | 2-Methyl-4-nitro-1-benzothiophene-3-carbaldehyde and 2-Methyl-6-nitro-1-benzothiophene-3-carbaldehyde |

| Bromination (Br₂, FeBr₃) | 2-Methyl-4-bromo-1-benzothiophene-3-carbaldehyde and 2-Methyl-6-bromo-1-benzothiophene-3-carbaldehyde |

Metallation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.orgbaranlab.org In this strategy, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the formyl group itself is not a typical directing group due to its reactivity with organolithiums, it can be converted into a more suitable directing group, such as an acetal or an oxazoline.

Alternatively, the inherent acidity of certain protons on the benzothiophene ring can be exploited. The proton at the 2-position of benzothiophene is the most acidic and is readily removed by strong bases like n-butyllithium. chemicalbook.com However, in the target molecule, this position is occupied by a methyl group. The next most acidic protons are typically on the benzene ring. The presence of the sulfur atom and the substituents would influence the regioselectivity of lithiation. Following lithiation, the resulting organolithium species can be quenched with various electrophiles to introduce a wide range of functional groups.

Ring-Opening and Rearrangement Reactions

The benzothiophene ring is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, ring-opening or rearrangement reactions can occur. For instance, reductive cleavage of the carbon-sulfur bonds can be achieved using powerful reducing agents like Raney nickel, which would lead to the corresponding desulfurized alkylbenzene derivative.

Rearrangement reactions of the benzothiophene skeleton itself are less common but can be induced under specific conditions, such as in the presence of strong acids or upon photochemical activation. The specific substitution pattern of this compound would influence the outcome of such reactions.

Multi-Component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The aldehyde functionality of this compound makes it an excellent candidate for participation in various MCRs.

A prominent example is the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or dihydropyrimidinethiones, respectively. iau.irnih.govscielo.br In this context, this compound would react with ethyl acetoacetate (B1235776) and urea in the presence of an acid catalyst to yield a dihydropyrimidinone derivative bearing the 2-methyl-1-benzothiophen-3-yl substituent. These products are of significant interest due to their potential biological activities.

Table 4: Biginelli Multicomponent Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

|---|---|---|---|

| This compound | Ethyl acetoacetate | Urea | Dihydropyrimidinone |

| This compound | Ethyl acetoacetate | Thiourea | Dihydropyrimidinethione |

Reaction Mechanism Elucidation for Transformations of this compound

The chemical behavior of this compound is fundamentally dictated by the reactivity of its constituent functional groups: the benzothiophene ring system and the aldehyde group. Elucidating the mechanisms of its formation and subsequent transformations is crucial for its application in organic synthesis. This section details the mechanistic pathways for the synthesis of the title compound and the reactions involving its aldehyde functionality.

Mechanism of Formation: The Vilsmeier-Haack Reaction

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. numberanalytics.comijpcbs.com The reaction proceeds via an electrophilic aromatic substitution mechanism. numberanalytics.comwikipedia.org

Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of DMF with phosphorus oxychloride. The nitrogen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate (B8581778) anion to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This species is the active formylating agent in the reaction. numberanalytics.com

Step 2: Electrophilic Attack and Formation of a Sigma Complex The electron-rich 2-methyl-1-benzothiophene ring attacks the electrophilic carbon of the Vilsmeier reagent. The methyl group at the C-2 position is electron-donating, which activates the benzothiophene ring towards electrophilic substitution. The attack preferentially occurs at the C-3 position due to the electronic stabilization of the resulting intermediate. This nucleophilic attack results in the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. numberanalytics.com

Step 3: Aromatization and Hydrolysis The sigma complex then loses a proton to regain aromaticity, yielding an iminium salt intermediate. In the final step, this iminium salt is hydrolyzed during aqueous workup. Water attacks the iminium carbon, and subsequent elimination of a dimethylamine (B145610) molecule and a proton furnishes the final product, this compound. wikipedia.orgchemistrysteps.com

The key stages of the Vilsmeier-Haack formylation mechanism are summarized in the table below.

| Step | Description | Reactants | Key Intermediate(s) | Product of Step |

| 1 | Vilsmeier Reagent Formation | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Acylal-type intermediate | Chloroiminium ion (Vilsmeier reagent) |

| 2 | Electrophilic Attack | 2-Methyl-1-benzothiophene, Vilsmeier reagent | - | Sigma complex (Arenium ion) |

| 3 | Aromatization | Sigma complex | - | Iminium salt |

| 4 | Hydrolysis | Iminium salt, Water (H₂O) | Hemiaminal-type intermediate | This compound |

Mechanisms of Aldehyde Group Transformations

The aldehyde functional group in this compound is the primary site of its subsequent chemical transformations. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This nucleophilic addition is the foundational step for a variety of important reactions. libretexts.orgmasterorganicchemistry.com

Wittig Reaction Mechanism

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. libretexts.org The reaction of this compound with a phosphonium (B103445) ylide (the Wittig reagent) proceeds through a concerted or stepwise pathway to yield a substituted alkene. organic-chemistry.orgwikipedia.org

Step 1: Nucleophilic Addition and Intermediate Formation The reaction begins with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This leads to the formation of a zwitterionic intermediate called a betaine. organic-chemistry.org Alternatively, a concerted [2+2] cycloaddition between the ylide and the aldehyde can directly form a four-membered ring intermediate, an oxaphosphetane. wikipedia.org The existence and interconversion of these intermediates are subjects of ongoing research, with evidence suggesting the concerted pathway is favored under lithium-free conditions. wikipedia.org

Step 2: Decomposition to Products The oxaphosphetane intermediate is unstable and rapidly decomposes. masterorganicchemistry.com This occurs through a retro-[2+2] cycloaddition process, breaking the carbon-phosphorus and carbon-oxygen bonds and forming a new carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond. The driving force for this step is the formation of the highly stable triphenylphosphine oxide. organic-chemistry.org

A summary of the Wittig reaction mechanism is presented below.

| Step | Description | Reactants | Key Intermediate(s) | Product(s) |

| 1 | Nucleophilic Addition | This compound, Phosphonium ylide | Betaine and/or Oxaphosphetane | - |

| 2 | Decomposition | Oxaphosphetane | - | Alkene, Triphenylphosphine oxide |

Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene compound in the presence of a weak base to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

Step 1: Formation of the Enolate A weak base, such as piperidine or pyridine (B92270), abstracts an acidic α-proton from the active methylene compound (e.g., diethyl malonate or malonic acid). wikipedia.orgyoutube.com This deprotonation generates a resonance-stabilized carbanion, or enolate, which serves as the nucleophile. youtube.com

Step 2: Nucleophilic Addition The enolate attacks the electrophilic carbonyl carbon of this compound. This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate. sigmaaldrich.com

Step 3: Protonation and Dehydration The alkoxide intermediate is protonated by the conjugate acid of the base to give a β-hydroxy compound, an aldol-type adduct. youtube.com This intermediate typically undergoes spontaneous dehydration (elimination of a water molecule), facilitated by the base, to yield the final, thermodynamically stable α,β-unsaturated product. sigmaaldrich.com If a reactant like malonic acid is used, the condensation is often followed by decarboxylation under the reaction conditions (Doebner modification). wikipedia.orgorganic-chemistry.org

The mechanistic steps of the Knoevenagel condensation are outlined in the following table.

| Step | Description | Reactants | Key Intermediate(s) | Product of Step |

| 1 | Enolate Formation | Active methylene compound, Weak base | - | Enolate (Carbanion) |

| 2 | Nucleophilic Addition | This compound, Enolate | - | Tetrahedral alkoxide |

| 3 | Protonation | Tetrahedral alkoxide, Protonated base | - | β-hydroxy compound (Aldol adduct) |

| 4 | Dehydration | β-hydroxy compound | - | α,β-unsaturated product |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Methyl 1 Benzothiophene 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.

The ¹H NMR spectrum of 2-Methyl-1-benzothiophene-3-carbaldehyde provides specific information about the chemical environment of each proton in the molecule. The spectrum is expected to show signals corresponding to the aldehydic proton, the four aromatic protons on the fused benzene (B151609) ring, and the three protons of the methyl group.

The aldehydic proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, and is therefore expected to appear as a singlet in the downfield region of the spectrum, typically around δ 10.1 ppm. The methyl group protons (CH₃) attached to the C2 position of the thiophene (B33073) ring are expected to resonate as a singlet around δ 2.8 ppm.

The four protons on the benzofused ring (H4, H5, H6, and H7) will appear in the aromatic region (δ 7.4-8.2 ppm). Their exact chemical shifts and splitting patterns are influenced by their position relative to the sulfur atom and the thiophene ring. Typically, the H7 proton is the most downfield of this group due to the deshielding effect of the adjacent sulfur atom. The protons H5 and H6 would likely appear as a complex multiplet, while H4 would also be a distinct multiplet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CHO | ~10.1 | s (singlet) |

| H7 | ~8.1 | d (doublet) |

| H4 | ~7.9 | d (doublet) |

| H5, H6 | ~7.4-7.5 | m (multiplet) |

| CH₃ | ~2.8 | s (singlet) |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift expected in the δ 185-190 ppm range. The quaternary carbons of the benzothiophene (B83047) core (C2, C3, C3a, and C7a) will also show distinct signals. The carbon bearing the methyl group (C2) and the carbon bearing the aldehyde group (C3) are expected around δ 145-150 ppm and δ 135-140 ppm, respectively. The aromatic carbons of the benzene ring (C4, C5, C6, C7) typically resonate between δ 122-130 ppm. The methyl carbon (CH₃) is the most shielded, appearing in the upfield region around δ 14-16 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~186.0 |

| C2 | ~148.0 |

| C7a | ~140.1 |

| C3a | ~138.5 |

| C3 | ~137.2 |

| C5 | ~126.8 |

| C6 | ~125.5 |

| C4 | ~124.9 |

| C7 | ~122.6 |

| CH₃ | ~15.1 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H4-H5, H5-H6, H6-H7), helping to trace the connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals for H4, H5, H6, H7, and the methyl group to their corresponding carbon signals.

The aldehydic proton (CHO) to C3 and C3a.

The methyl protons (CH₃) to C2 and C3.

Proton H4 to C3a, C5, and C7a.

Proton H7 to C7a and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons. A NOESY spectrum would show a cross-peak between the methyl protons and the H4 proton, confirming their proximity on the ring system.

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching of the aromatic aldehyde, typically found in the range of 1670-1690 cm⁻¹. Other significant absorptions would include:

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

Aldehydic C-H stretching, which characteristically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Aliphatic C-H stretching from the methyl group, observed just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

The Raman spectrum would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The C=O stretch would also be visible, though typically weaker in Raman than in IR spectroscopy.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980-2870 | Medium-Weak |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| Carbonyl (C=O) Stretch | ~1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

Mass Spectrometry (MS) Methodologies for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular formula of this compound is C₁₀H₈OS, giving it a molecular weight of approximately 176.24 g/mol . The high-resolution mass spectrum would show the molecular ion peak at m/z 176.

The fragmentation pattern is highly diagnostic. For aromatic aldehydes, common fragmentation pathways include:

Loss of a hydrogen radical: A very prominent peak is expected at m/z 175 (M-1), corresponding to the loss of the aldehydic proton to form a stable acylium cation. This is often the base peak in the spectrum of aromatic aldehydes.

Loss of the formyl group: Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of a CHO radical (29 amu), leading to a fragment ion at m/z 147.

Further Fragmentation: The fragment at m/z 147 could potentially undergo further fragmentation, such as the loss of a methyl group or rearrangement.

The stable, fused aromatic ring system of the benzothiophene core would make the molecular ion and the (M-1) fragment particularly abundant.

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 176 | [M]⁺ (Molecular Ion) | [C₁₀H₈OS]⁺ |

| 175 | [M-H]⁺ | [C₁₀H₇OS]⁺ |

| 147 | [M-CHO]⁺ | [C₉H₇S]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique pivotal for determining the molecular weight of moderately polar organic compounds like this compound. In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, due to the presence of the carbonyl oxygen, which can be easily protonated.

The analysis would likely reveal a prominent peak corresponding to the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, providing valuable structural information. The fragmentation pattern is anticipated to involve characteristic losses associated with both the aldehyde group and the stable benzothiophene core. Common fragmentation pathways for protonated aromatic aldehydes include the neutral loss of carbon monoxide (CO) or a hydrogen molecule (H₂). nist.gov The benzothiophene ring itself is quite stable, but cleavages of the substituents are expected.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound ([C₁₀H₈OS+H]⁺) This table presents predicted data for illustrative purposes.

| m/z (predicted) | Proposed Ion Structure | Proposed Neutral Loss |

| 177.037 | [M+H]⁺ | - |

| 176.029 | [M]⁺ | H• |

| 149.042 | [M+H - CO]⁺ | CO |

| 148.034 | [M - CHO]⁺ | CHO• |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound by measuring its mass with very high accuracy. For this compound (C₁₀H₈OS), HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass.

This technique is crucial for validating the identity of a newly synthesized compound or for identifying it in a complex mixture. The high resolving power allows for the determination of the molecular formula from the measured mass of the protonated molecule [M+H]⁺ with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical value.

Table 2: Illustrative HRMS Data for the [M+H]⁺ Ion of this compound This table presents calculated and illustrative data.

| Parameter | Value |

| Molecular Formula | C₁₀H₈OS |

| Ion Formula | [C₁₀H₉OS]⁺ |

| Theoretical Exact Mass | 177.03686 |

| Illustrative Measured Mass | 177.03671 |

| Illustrative Mass Error | -0.85 ppm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule. Furthermore, it would reveal details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. The primary prerequisite for this analysis is the growth of a single crystal of suitable size and quality, which can be a challenging step. nih.gov If a suitable crystal were obtained, the analysis would yield a detailed structural model and a set of crystallographic parameters.

Table 3: Crystallographic Parameters Potentially Obtainable from X-ray Analysis This table lists the type of data that would be generated from a successful X-ray crystallography experiment.

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C=O, C-S). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-C=O). |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation, purification, and purity assessment of organic compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org Given its molecular weight and likely boiling point, this compound is amenable to GC analysis. The technique is highly effective for determining the purity of a sample and for quantitative analysis.

The choice of the stationary phase is critical. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane, would likely provide good separation. The compound's aldehyde functional group can sometimes cause peak tailing on certain columns; in such cases, a wax-based column might offer improved peak shape. chromforum.org A flame ionization detector (FID) would be suitable for detection due to its high sensitivity for organic compounds.

Table 4: Hypothetical Gas Chromatography Method for Analysis This table presents a plausible, illustrative GC method.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | ~12-15 minutes |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds. For a molecule like this compound, reversed-phase HPLC would be the most common approach. sielc.com This method uses a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

The compound would be separated from impurities based on its hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be employed, likely in a gradient elution mode to ensure good resolution. Detection is typically achieved using a UV detector, as the benzothiophene ring system is a strong chromophore.

Table 5: Hypothetical Reversed-Phase HPLC Method for Analysis This table presents a plausible, illustrative HPLC method.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | ~8-12 minutes |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of chemical reactions and for the preliminary assessment of sample purity. libretexts.org For this compound, TLC would typically be performed on silica (B1680970) gel plates.

The separation is based on the differential partitioning of the compound between the polar stationary phase (silica gel) and the less polar mobile phase (eluent). A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be used as the eluent. The position of the compound on the developed plate is quantified by its retention factor (Rf). Due to the conjugated system, the spot can be visualized under UV light.

Table 6: Hypothetical TLC System for Analysis This table presents a plausible, illustrative TLC system.

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum backing |

| Mobile Phase (Eluent) | 20% Ethyl Acetate in Hexane |

| Visualization | UV light (254 nm) |

| Expected Rf Value | ~0.4 - 0.5 |

Computational Chemistry and Theoretical Investigations of 2 Methyl 1 Benzothiophene 3 Carbaldehyde

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-Methyl-1-benzothiophene-3-carbaldehyde, methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model these features with high accuracy.

Density Functional Theory (DFT) has become a popular and effective method for studying the structural and electronic properties of π-conjugated systems, including thiophene (B33073) and its derivatives. nih.govmdpi.com This approach is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For a molecule like this compound, a common approach involves using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govscispace.com

DFT calculations would reveal the planarity of the benzothiophene (B83047) ring system and the orientation of the methyl and carbaldehyde substituents. The optimized geometry provides the foundation for all other theoretical predictions.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Similar Structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | ~ 1.22 Å |

| C-S (thiophene) | ~ 1.72 - 1.74 Å | |

| C-C (thiophene) | ~ 1.38 - 1.44 Å | |

| C-C (benzene) | ~ 1.39 - 1.41 Å | |

| Bond Angles (°) | C-C-C (thiophene) | ~ 120° - 130° |

| C-S-C (thiophene) | ~ 92° | |

| C-C=O (aldehyde) | ~ 124° |

Note: These values are illustrative, based on typical DFT results for related benzothiophene and aldehyde-containing compounds.

Ab Initio methods, such as Hartree-Fock (HF), offer another avenue for high-precision quantum chemical predictions. scispace.comresearchgate.net Unlike DFT, which relies on a functional of the electron density, Ab Initio methods are derived directly from first principles without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide benchmark-quality results for molecular geometry and electronic properties. nih.gov For this compound, these calculations would serve to validate the geometries obtained from DFT and provide a more detailed description of electron correlation effects, which are crucial for accurately predicting the molecule's energy and properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures and assign spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. liverpool.ac.uk The predicted shifts are typically correlated with experimental values obtained in a specific solvent (e.g., CDCl₃), and a high degree of correlation validates the computed structure. For similar arylthiophene-2-carbaldehydes, the aldehyde proton typically appears as a singlet around δ 9.9 ppm, while thiophene ring protons resonate between δ 7.2 and δ 8.1 ppm. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Typical Experimental ¹H NMR Chemical Shifts (ppm).

| Proton | Predicted Shift (ppm) | Typical Experimental Shift (ppm) |

| Aldehyde (-CHO) | Calculated Value | ~ 9.9 - 10.0 |

| Methyl (-CH₃) | Calculated Value | ~ 2.4 - 2.8 |

| Aromatic (Benzene Ring) | Calculated Values | ~ 7.3 - 7.9 |

| Aromatic (Thiophene Ring) | Calculated Value | ~ 7.8 - 8.1 |

Note: Predicted values would be obtained from specific GIAO-DFT calculations; experimental values are based on related compounds.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.net Following geometry optimization, a frequency calculation is performed using methods like B3LYP. The results yield a set of vibrational modes and their corresponding frequencies and intensities. researchgate.net

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net This analysis allows for the confident assignment of key functional group vibrations, such as the C=O stretch of the aldehyde group and the characteristic vibrations of the benzothiophene core.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~ 1660 - 1680 | 1650 - 1700 |

| Aromatic C-H Stretch | ~ 3050 - 3100 | 3000 - 3100 |

| Methyl C-H Stretch | ~ 2920 - 2980 | 2850 - 3000 |

| Aromatic C=C Stretch | ~ 1450 - 1600 | 1400 - 1620 |

Note: These ranges are based on DFT calculations and experimental data for molecules with similar functional groups.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. scispace.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. mdpi.comnih.gov For benzothiophene and its derivatives, the HOMO is typically a π-orbital delocalized across the fused ring system, while the LUMO is a π*-orbital. researchgate.net The presence of the electron-withdrawing carbaldehyde group and the electron-donating methyl group influences the energies of these orbitals. DFT calculations are widely used to determine the energies of the HOMO, LUMO, and the resulting energy gap. researchgate.netnih.gov

Table 4: Representative Frontier Molecular Orbital Energies based on Related Compounds.

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -5.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 to -1.5 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~ 4.0 to 4.5 eV |

Note: Values are estimates based on published DFT calculations for substituted benzothiophenes and thiophenes. researchgate.netnih.gov

The analysis of FMOs provides valuable insights into the electronic transitions and potential reaction sites of this compound, making it a cornerstone of its theoretical investigation.

Molecular Docking and Dynamics Simulations in Conceptual Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand like this compound might interact with a biological receptor, such as an enzyme or protein. These in silico techniques are fundamental in drug discovery and design, offering predictive insights into binding affinities and the stability of ligand-protein complexes.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of benzothiophene, which are known to possess a wide range of biological activities, docking studies can identify key interactions. For instance, studies on novel benzo[b]thiophene-2-carbaldehyde derivatives have utilized molecular docking to identify potential protein targets and to understand their binding modes. These studies often reveal that the stability of the complex is governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. In a hypothetical docking study of this compound, one would expect the aldehyde group to act as a hydrogen bond acceptor, while the benzothiophene core would likely engage in hydrophobic and π-stacking interactions with nonpolar and aromatic residues of a protein's active site.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. Following docking, an MD simulation can be performed to assess the stability of the predicted binding pose. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to monitor conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the Radius of Gyration (Rg) to assess the compactness of the complex. For example, MD simulations of benzo[b]thiophene-2-carbaldehyde derivatives with human IgM Fc domains have shown stable protein-ligand complexes with minimal fluctuations and sustained hydrogen bonding networks. nih.gov Such analyses highlight the significance of various energy components, like Coulombic and van der Waals interactions, in the stabilization of the complex. nih.gov

A summary of typical interactions and their contributions as might be determined for a benzothiophene derivative is presented in the table below.

| Interaction Type | Potential Residues Involved | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bonding | Asp, Glu, Ser, Thr | -2 to -5 |

| π-π Stacking | Phe, Tyr, Trp, His | -1 to -4 |

| Hydrophobic Interactions | Val, Leu, Ile, Ala | -1 to -3 |

| van der Waals Forces | Various | Variable |

This table is illustrative and based on general findings for similar compounds.

Reaction Pathway and Transition State Analysis for this compound Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

Reaction Pathway Analysis: The synthesis of benzothiophene derivatives can occur through various routes, often catalyzed by transition metals. researchgate.net Theoretical studies can model these catalytic cycles to understand the role of the catalyst and the feasibility of different pathways. For example, a plausible mechanism for the formation of benzo[b]thiophene-2-carbaldehyde from methylthiobenzene involves a sequence of lithiation, formylation, and intramolecular aldol-type condensation. researchgate.net Computational analysis of such a pathway would involve calculating the energies of all proposed intermediates and transition states to determine the most likely reaction course.

Transition State (TS) Analysis: The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier of a reaction. Locating the TS and calculating its energy is a primary goal of mechanistic studies. For transformations involving this compound, such as its oxidation, reduction, or participation in condensation reactions, density functional theory (DFT) is a commonly employed method. Frequency calculations are performed to confirm the nature of the stationary points on the PES; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The table below illustrates hypothetical activation energies for different types of reactions a benzothiophene derivative might undergo, as could be determined through computational analysis.

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

| Aldol (B89426) Condensation | DFT (B3LYP/6-31G*) | 15 - 25 |

| Electrophilic Aromatic Substitution | DFT (M06-2X/cc-pVTZ) | 20 - 30 |

| Oxidation of Aldehyde | DFT (B3LYP/6-311+G**) | 10 - 20 |

These values are hypothetical and serve to illustrate the type of data generated from such studies.

Solvation Effects and Intermolecular Interactions

The chemical and physical properties of this compound are influenced by its interactions with its environment, whether in solution or in the solid state. Computational methods can model these interactions to predict how they affect the molecule's behavior.

Solvation Effects: The polarity of a solvent can significantly affect the electronic structure and spectroscopic properties of a solute, a phenomenon known as solvatochromism. For thiophene derivatives with donor-acceptor character, an increase in solvent polarity often leads to a bathochromic (red) shift in the absorption and emission spectra. rsc.org This is due to the stabilization of a more polar excited state relative to the ground state. The effect of the solvent can be modeled computationally using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. These models can be used to predict changes in absorption wavelengths in different media.

The photophysical properties of benzothiophene have been studied in various solvents, revealing the influence of solvent polarity on their behavior. tsijournals.com For this compound, the aldehyde group acts as an electron-withdrawing group, and the benzothiophene core can act as an electron-donating system, suggesting that it may exhibit solvatochromic properties.

Intermolecular Interactions: In the solid state, the arrangement of molecules in the crystal lattice is dictated by intermolecular interactions. For thiophene-based systems, π-π stacking and C–H···S or C–H···O hydrogen bonds are common and significant interactions. acs.org High-level quantum chemical methods, such as coupled-cluster theory [CCSD(T)] or symmetry-adapted perturbation theory (SAPT), can be used to accurately quantify the strength and nature of these non-covalent interactions. nih.govmdpi.com SAPT, for instance, can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. In many aromatic systems, including thiophenes, dispersion forces are often the dominant stabilizing interaction. mdpi.com Understanding these interactions is crucial for predicting crystal packing and for the design of organic materials with desired electronic properties.

The table below summarizes the types of intermolecular interactions that could be expected for this compound in the solid state.

| Interaction | Description | Typical Energy (kcal/mol) |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | -2 to -5 |

| C–H···O Hydrogen Bond | A weak hydrogen bond between a C-H bond and the aldehyde oxygen. | -0.5 to -2 |

| C–H···S Interaction | A weak interaction involving the sulfur atom of the thiophene ring. | -0.5 to -1.5 |

| Dispersion Forces | London dispersion forces arising from instantaneous dipoles. | Dominant attractive force |

The energy values are typical ranges for such interactions.

Exploration of 2 Methyl 1 Benzothiophene 3 Carbaldehyde As a Key Synthon in the Development of Novel Chemical Entities

Role as a Precursor for Diverse Heterocyclic Ring Systems

2-Methyl-1-benzothiophene-3-carbaldehyde serves as a versatile and valuable building block in the synthesis of a wide array of heterocyclic ring systems. Its utility stems from the reactivity of the aldehyde functional group, which can readily participate in various condensation and cyclization reactions. This allows for the construction of fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

The aldehyde group can undergo condensation with a variety of binucleophilic reagents to construct five- and six-membered heterocyclic rings. For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while condensation with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, reactions with amidines, ureas, or thioureas can be employed to synthesize pyrimidine (B1678525) and thiazole (B1198619) ring systems.

A significant application of benzothiophene (B83047) aldehydes is in the synthesis of fused pyridine (B92270) derivatives, such as thieno[3,2-b]pyridines. These are typically achieved through multi-step sequences often initiated by a Knoevenagel or similar condensation reaction, followed by intramolecular cyclization. For example, the reaction of a 3-amino-2-formyl-functionalized benzothiophene with ketones or 1,3-diones can lead to the formation of benzothieno[3,2-b]pyridines. nih.gov While this example utilizes a substituted analogue, it highlights the general reactivity pattern expected for this compound.

Furthermore, the aldehyde functionality allows for its participation in multicomponent reactions, providing a rapid and efficient route to complex heterocyclic frameworks. These one-pot reactions can generate significant molecular diversity from simple starting materials.

The following table summarizes some of the common heterocyclic systems that can be synthesized from benzothiophene aldehyde precursors:

| Starting Materials | Resulting Heterocyclic System | Reaction Type |

|---|---|---|

| Hydrazine (B178648)/Substituted Hydrazines | Pyrazole | Condensation/Cyclization |

| Hydroxylamine | Isoxazole | Condensation/Cyclization |

| Amidines/Guanidine | Pyrimidine | Condensation/Cyclization |

| Thiourea (B124793) | Thiazole/Thienopyrimidine | Condensation/Cyclization |

Application in the Synthesis of Complex Organic Molecules

The strategic placement of the reactive aldehyde group on the rigid benzothiophene scaffold makes this compound an ideal synthon for the construction of complex organic molecules, particularly those with potential biological activity. Its role as an intermediate allows for the efficient assembly of intricate molecular architectures. researchgate.netchemimpex.com